molecular formula C5H8BrNO2 B112379 (R)-2-Amino-4-bromopent-4-enoic acid CAS No. 264903-49-3

(R)-2-Amino-4-bromopent-4-enoic acid

Cat. No. B112379
M. Wt: 194.03 g/mol
InChI Key: YTCSGBSYHNQHFD-SCSAIBSYSA-N
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Description

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Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the spatial arrangement of atoms and the types of bonds (single, double, triple) present.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc.


Scientific Research Applications

Analytical Chemistry and Biochemistry

  • Ninhydrin Reaction for Amino Acids Analysis : Ninhydrin reacts with amino acids to form Ruhemann's purple, a chromophore used extensively in the detection, isolation, and analysis of amino acids, peptides, and proteins across various scientific disciplines, including agriculture, biochemistry, and medical sciences (Friedman, 2004). This reaction underscores the importance of amino acids in diverse research contexts, suggesting a foundational relevance for specific amino acids like (R)-2-Amino-4-bromopent-4-enoic acid.

  • Chiral Derivatizing Agents in Chromatography : Amino acids and their derivatives are used as chiral auxiliaries for the enantioseparation of racemic compounds in liquid chromatography, highlighting the significance of amino acid derivatives in resolving and analyzing chiral substances (Batra & Bhushan, 2014). This application is particularly relevant to pharmacological research and quality control in the pharmaceutical industry.

Pharmacology and Drug Research

  • Metathesis Reactions for β-Amino Acid Derivatives : Metathesis reactions, including ring-closing (RCM) and cross metathesis (CM), are utilized for synthesizing cyclic β-amino acids and their derivatives, which are of significant interest in drug research due to their biological relevance and impact on medicinal chemistry (Kiss et al., 2018). This illustrates the critical role of amino acid derivatives in the development of new pharmaceuticals.

Material Science

  • Spin Label Amino Acids in Peptide Studies : The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) is incorporated into peptides to analyze backbone dynamics and secondary structure, demonstrating the utility of amino acid derivatives in material science and biophysical studies (Schreier et al., 2012). This approach provides insights into peptide-protein and peptide-nucleic acid interactions, which are crucial for understanding biological functions and designing biomaterials.

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound, its toxicity, and how to dispose of it safely.


Future Directions

This involves predicting or discussing potential future research directions or applications of the compound.


For a specific compound like “®-2-Amino-4-bromopent-4-enoic acid”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Public databases like PubChem, ChemSpider, and others might also have some information. Please note that not all compounds will have all this information available, especially if they are not widely studied.


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properties

IUPAC Name

(2R)-2-amino-4-bromopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSGBSYHNQHFD-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(C[C@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426336
Record name D-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-4-bromopent-4-enoic acid

CAS RN

264903-49-3
Record name D-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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